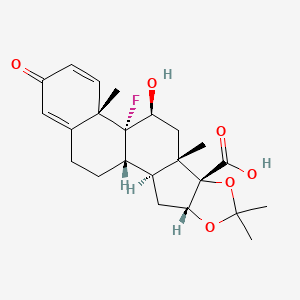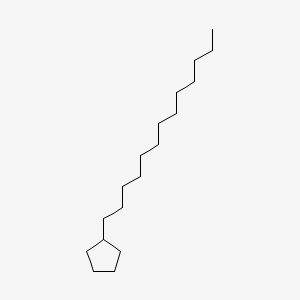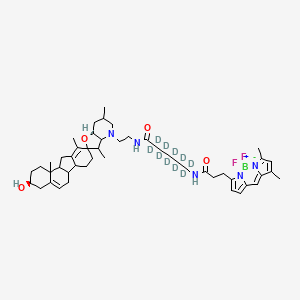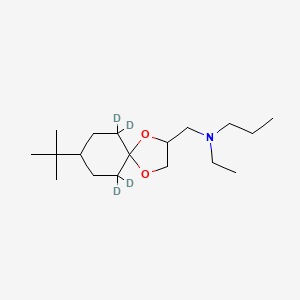
Spiroxamine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiroxamine-d4 is a deuterated form of spiroxamine, a systemic fungicide used to control fungal diseases in various crops. The compound is primarily used as an internal standard for the quantification of spiroxamine in analytical studies . This compound is characterized by its molecular formula C18H31D4NO2 and a molecular weight of 301.5 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiroxamine-d4 involves the incorporation of deuterium atoms into the spiroxamine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound likely involves large-scale deuterium exchange reactions, where spiroxamine is treated with deuterated reagents under controlled conditions to achieve the desired level of deuteration. The process may involve multiple steps, including purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Spiroxamine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Aplicaciones Científicas De Investigación
Spiroxamine-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of spiroxamine in various samples.
Environmental Studies: Employed in studies to assess the environmental impact of spiroxamine and its residues in soil and water.
Agricultural Research: Investigated for its effects on crop protection and its role in managing fungal diseases in agriculture.
Pharmacological Studies: Explored for its potential cytotoxic effects on cancer cells and its impact on cellular processes.
Mecanismo De Acción
Spiroxamine-d4 exerts its effects by disrupting membrane function and inhibiting sterol biosynthesis in fungal cells. The compound targets specific enzymes involved in the sterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death . The primary molecular targets include Δ8 → Δ7 isomerase and Δ14 reductase, which are crucial for maintaining fungal cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Spiroxamine-d4 is part of the sterol biosynthesis inhibitors (SBI) class of fungicides. Similar compounds in this class include:
Tebuconazole: Another fungicide that inhibits sterol biosynthesis but targets different enzymes within the pathway.
Triadimenol: A fungicide with a similar mode of action but different chemical structure.
Prothioconazole: A triazole fungicide that also inhibits sterol biosynthesis.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry . Additionally, this compound’s specific mode of action and its effectiveness against a broad spectrum of fungal pathogens make it a valuable tool in agricultural and environmental research .
Propiedades
Fórmula molecular |
C18H35NO2 |
|---|---|
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
N-[(8-tert-butyl-6,6,10,10-tetradeuterio-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine |
InChI |
InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3/i10D2,11D2 |
Clave InChI |
PUYXTUJWRLOUCW-MKQHWYKPSA-N |
SMILES isomérico |
[2H]C1(CC(CC(C12OCC(O2)CN(CC)CCC)([2H])[2H])C(C)(C)C)[2H] |
SMILES canónico |
CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


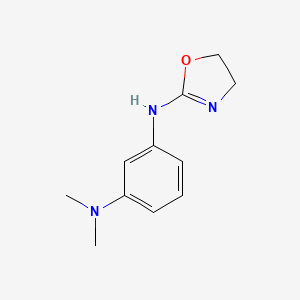
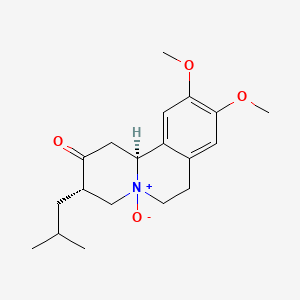

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)

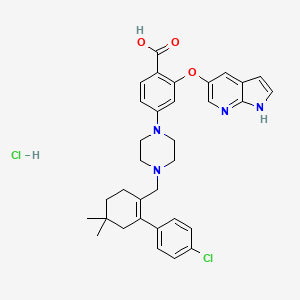
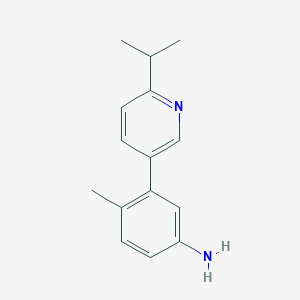
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)

